![molecular formula C24H20Cl2N2O3 B11516696 1-[4-(benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11516696.png)
1-[4-(benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, a dichlorophenyl group, and a pyrrolidine ring with a carboxamide functional group. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzyloxyphenyl intermediate, followed by the introduction of the dichlorophenyl group and the formation of the pyrrolidine ring. The final step involves the formation of the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl group results in hydroxylated pyrrolidine derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, while the pyrrolidine ring and carboxamide group play a role in stabilizing the interaction. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]acetone: A simpler compound with a benzyloxyphenyl group and an acetone moiety.
1-(4-Benzyloxy-phenyl)-ethanone oxime: Contains a benzyloxyphenyl group and an ethanone oxime moiety.
3’- (4- (Benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: A more complex compound with additional functional groups and rings.
Uniqueness
1-[4-(Benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and structural features. The presence of both benzyloxy and dichlorophenyl groups, along with the pyrrolidine ring and carboxamide group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C24H20Cl2N2O3 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-21-11-6-18(13-22(21)26)27-24(30)17-12-23(29)28(14-17)19-7-9-20(10-8-19)31-15-16-4-2-1-3-5-16/h1-11,13,17H,12,14-15H2,(H,27,30) |
InChI Key |
UZVMDLFJVMGDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


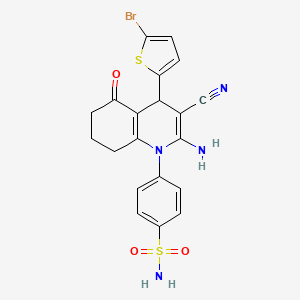
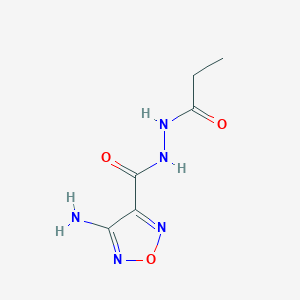
![Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B11516623.png)
![7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11516638.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11516641.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11516672.png)
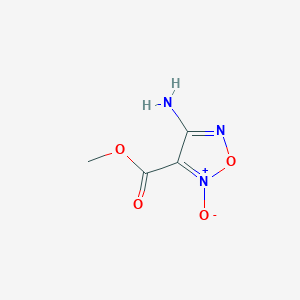
methyl 2-nitrobenzoate](/img/structure/B11516691.png)
![3-({4-[Chloro(difluoro)methoxy]phenyl}carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B11516699.png)
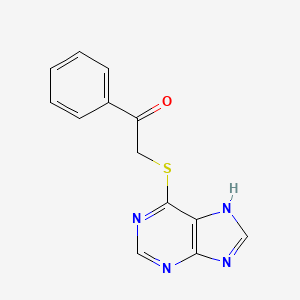
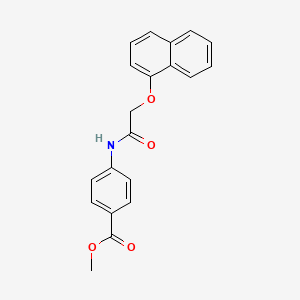
![3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516709.png)
![2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516710.png)
![1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one](/img/structure/B11516716.png)
